molecular formula C8H9BrN2 B14593503 4-(Bromoethynyl)-1,3,5-trimethyl-1H-pyrazole CAS No. 61514-44-1

4-(Bromoethynyl)-1,3,5-trimethyl-1H-pyrazole

Cat. No.: B14593503
CAS No.: 61514-44-1
M. Wt: 213.07 g/mol
InChI Key: DMQHOLHPWDNFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromoethynyl)-1,3,5-trimethyl-1H-pyrazole is an organic compound characterized by the presence of a bromoethynyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromoethynyl)-1,3,5-trimethyl-1H-pyrazole typically involves the bromination of an ethynyl group followed by its attachment to a pyrazole ring. One common method involves the reaction of 1,3,5-trimethyl-1H-pyrazole with bromoacetylene under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of bromine and acetylene derivatives.

Chemical Reactions Analysis

Types of Reactions

4-(Bromoethynyl)-1,3,5-trimethyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling: Palladium catalysts and bases like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoethynyl derivative, while coupling with an aryl halide can produce a diaryl ethynyl compound.

Scientific Research Applications

4-(Bromoethynyl)-1,3,5-trimethyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 4-(Bromoethynyl)-1,3,5-trimethyl-1H-pyrazole involves its interaction with specific molecular targets. The bromoethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-ethynylbenzene
  • 4-Bromo-1-ethynylbenzene
  • 1,3,5-Trimethyl-1H-pyrazole

Uniqueness

4-(Bromoethynyl)-1,3,5-trimethyl-1H-pyrazole is unique due to the combination of its bromoethynyl and pyrazole moieties. This structure imparts distinct reactivity and potential biological activity compared to other similar compounds. The presence of the bromoethynyl group enhances its ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

61514-44-1

Molecular Formula

C8H9BrN2

Molecular Weight

213.07 g/mol

IUPAC Name

4-(2-bromoethynyl)-1,3,5-trimethylpyrazole

InChI

InChI=1S/C8H9BrN2/c1-6-8(4-5-9)7(2)11(3)10-6/h1-3H3

InChI Key

DMQHOLHPWDNFHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C#CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.